

# Head-to-Head Clinical Trial Analysis: Enavogliflozin vs. Dapagliflozin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Henagliflozin |           |
| Cat. No.:            | B607935       | Get Quote |

A Comparative Guide for Researchers and Drug Development Professionals

Note: Direct head-to-head clinical trial data for **Henagliflozin** versus Dapagliflozin was not identified in a comprehensive literature search. This guide provides a detailed comparison based on available head-to-head clinical trials of Enavogliflozin and Dapagliflozin, both potent and selective SGLT2 inhibitors.

### Introduction

Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of type 2 diabetes mellitus (T2DM), offering glycemic control alongside cardiovascular and renal benefits. This guide provides a comprehensive, data-driven comparison of two prominent SGLT2 inhibitors: Enavogliflozin and Dapagliflozin. The following sections detail their performance in head-to-head clinical trials, focusing on efficacy and safety, supported by experimental data and methodologies.

### **Mechanism of Action: SGLT2 Inhibition**

Both Enavogliflozin and Dapagliflozin share a primary mechanism of action: the selective and reversible inhibition of the SGLT2 protein located in the proximal convoluted tubules of the kidneys.[1][2] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the tubular lumen back into the bloodstream.[3] By inhibiting this transporter, both drugs reduce renal glucose reabsorption, leading to increased urinary glucose excretion (glucosuria) and a



subsequent lowering of blood glucose levels.[1][2] This insulin-independent mechanism makes them effective therapeutic options for a wide range of patients with T2DM.





Click to download full resolution via product page

Figure 1: Mechanism of Action of SGLT2 Inhibitors.

## **Head-to-Head Clinical Trial Evidence**



This comparison is based on a pooled analysis of two phase III, randomized, double-blind, comparator-active studies evaluating the efficacy and safety of Enavogliflozin (0.3 mg daily) versus Dapagliflozin (10 mg daily) in Korean patients with T2DM. One study assessed the drugs as add-on therapy to metformin, while the other evaluated them as add-on therapy to a combination of metformin and gemigliptin (a DPP-4 inhibitor).[4]

## **Experimental Protocols**

The methodologies of the pivotal head-to-head trials provide the foundation for the comparative data.







Click to download full resolution via product page

Figure 2: Generalized Experimental Workflow of Phase III Trials.



#### Key Methodological Aspects:

- Study Design: Multicenter, double-blind, randomized, phase III, non-inferiority trials.[5][6]
- Patient Population: Adult patients with T2DM inadequately controlled with either metformin monotherapy or a combination of metformin and a DPP-4 inhibitor.[5][6]
- Intervention:
  - Enavogliflozin: 0.3 mg once daily.[5][6]
  - Dapagliflozin: 10 mg once daily.[5][6]
- Primary Endpoint: Change in glycosylated hemoglobin (HbA1c) from baseline to week 24.[5]
   [6]
- Secondary Efficacy Endpoints: Changes in fasting plasma glucose (FPG), body weight, and blood pressure.[1][6]
- Safety Assessments: Incidence of adverse events (AEs) and treatment-emergent adverse events (TEAEs).[6]

## **Comparative Efficacy Data**

The head-to-head trials demonstrated that Enavogliflozin was non-inferior to Dapagliflozin in improving glycemic control.

Table 1: Glycemic Control at 24 Weeks (Add-on to Metformin)[1][5]



| Parameter                                 | Enavogliflozin<br>(0.3 mg) | Dapagliflozin<br>(10 mg) | Between-<br>Group<br>Difference<br>(95% CI) | p-value                   |
|-------------------------------------------|----------------------------|--------------------------|---------------------------------------------|---------------------------|
| Adjusted Mean<br>Change in<br>HbA1c (%)   | -0.80                      | -0.75                    | -0.04 (-0.21 to<br>0.12)                    | N/A (Non-inferiority met) |
| Adjusted Mean<br>Change in FPG<br>(mg/dL) | -32.53                     | -29.14                   | -3.39                                       | 0.1633                    |

Table 2: Glycemic Control at 24 Weeks (Add-on to Metformin + Gemigliptin)[6][7]

| Parameter                                 | Enavogliflozin<br>(0.3 mg) | Dapagliflozin<br>(10 mg) | Between-<br>Group<br>Difference<br>(95% CI) | p-value                   |
|-------------------------------------------|----------------------------|--------------------------|---------------------------------------------|---------------------------|
| Adjusted Mean<br>Change in<br>HbA1c (%)   | -0.92                      | -0.86                    | -0.06 (-0.19 to<br>0.06)                    | N/A (Non-inferiority met) |
| Adjusted Mean<br>Change in FPG<br>(mg/dL) | -27.2                      | -23.7                    | -3.49 (-8.08 to<br>1.10)                    | N/A                       |

Table 3: Other Efficacy Parameters at 24 Weeks (Add-on to Metformin)[1]



| Parameter                                | Enavogliflozin (0.3<br>mg) | Dapagliflozin (10<br>mg) | p-value |
|------------------------------------------|----------------------------|--------------------------|---------|
| Change in Body<br>Weight (kg)            | -3.77                      | -3.58                    | N/S     |
| Change in Systolic BP (mmHg)             | -5.93                      | -6.57                    | N/S     |
| Change in Diastolic BP (mmHg)            | -5.41                      | -4.26                    | N/S     |
| Urine Glucose-<br>Creatinine Ratio (g/g) | 60.48                      | 44.94                    | <0.0001 |
| Change in HOMA-IR                        | -1.85                      | -1.31                    | 0.0041  |

N/A: Not Applicable; N/S: Not Significant; CI: Confidence Interval; FPG: Fasting Plasma Glucose; HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.

Notably, Enavogliflozin demonstrated a statistically significant greater increase in urinary glucose-creatinine ratio and a greater decrease in HOMA-IR compared to Dapagliflozin, suggesting a more potent effect on urinary glucose excretion and insulin resistance.[1]

## **Safety and Tolerability**

Both Enavogliflozin and Dapagliflozin were found to be safe and well-tolerated in the head-to-head clinical trials.

Table 4: Adverse Events (Add-on to Metformin + Gemigliptin)[6]



| Adverse Event Category             | Enavogliflozin (0.3 mg)<br>(n=134) | Dapagliflozin (10 mg)<br>(n=136) |
|------------------------------------|------------------------------------|----------------------------------|
| Any Treatment-Emergent AE (%)      | 21.64                              | 23.53                            |
| Serious AEs (%)                    | 0.75                               | 0.74                             |
| AEs Leading to Discontinuation (%) | 0                                  | 0.74                             |

The incidence of adverse events was similar between the two treatment groups.[6]

### Conclusion

Head-to-head clinical trial data indicates that Enavogliflozin (0.3 mg) is non-inferior to Dapagliflozin (10 mg) in terms of glycemic control (HbA1c and FPG reduction) in patients with T2DM inadequately controlled on metformin-based therapies.[1][6] Both drugs exhibit comparable and favorable effects on body weight and blood pressure.[1] Enavogliflozin demonstrated a significantly greater effect on urinary glucose excretion and improvement in insulin resistance.[1] Both treatments were safe and well-tolerated with similar adverse event profiles.[6] These findings suggest that Enavogliflozin is a viable and effective treatment option within the SGLT2 inhibitor class for the management of type 2 diabetes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. e-dmj.org [e-dmj.org]
- 2. Efficacy and Safety of Enavogliflozin versus Dapagliflozin as Add-on to Metformin in Patients with Type 2 Diabetes Mellitus: A 24-Week, Double-Blind, Randomized Trial [edmj.org]
- 3. What is Enavogliflozin used for? [synapse.patsnap.com]



- 4. Efficacy and safety of enavogliflozin vs. dapagliflozin as add-on therapy in patients with type 2 diabetes mellitus based on renal function: a pooled analysis of two randomized controlled trials | springermedizin.de [springermedizin.de]
- 5. Efficacy and Safety of Enavogliflozin versus Dapagliflozin as Add-on to Metformin in Patients with Type 2 Diabetes Mellitus: A 24-Week, Double-Blind, Randomized Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of enavogliflozin versus dapagliflozin added to metformin plus gemigliptin treatment in patients with type 2 diabetes: A double-blind, randomized, comparator-active study: ENHANCE-D study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- To cite this document: BenchChem. [Head-to-Head Clinical Trial Analysis: Enavogliflozin vs. Dapagliflozin]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b607935#head-to-head-clinical-trial-of-henagliflozin-and-dapagliflozin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com